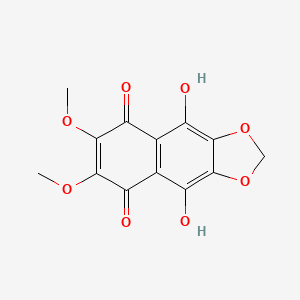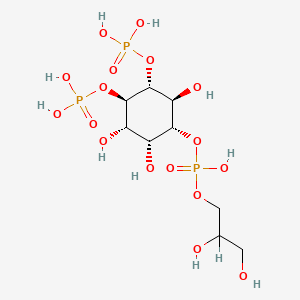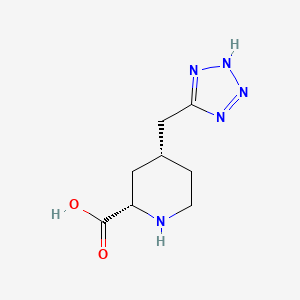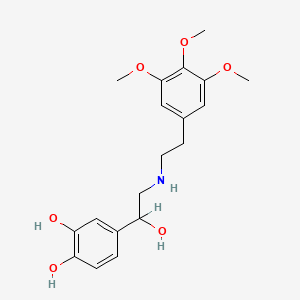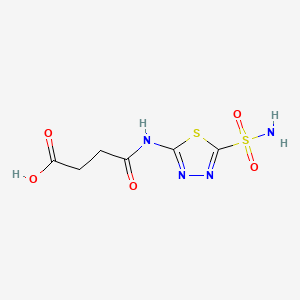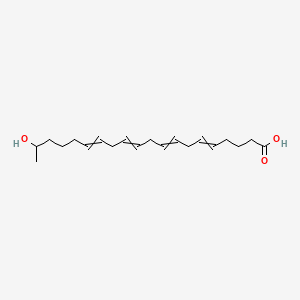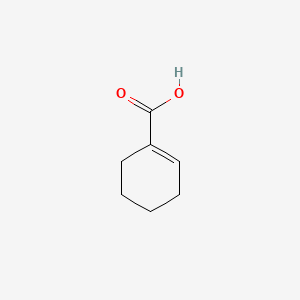
1-环己烯-1-羧酸
概述
描述
1-Cyclohexene-1-carboxylic acid is an organic compound with the molecular formula C7H10O2. It is a derivative of cyclohexene, featuring a carboxylic acid functional group attached to the first carbon of the cyclohexene ring. This compound is known for its role as an intermediate in various chemical reactions and processes, particularly in the anaerobic decomposition of benzoic acid by methanogenic consortia .
科学研究应用
1-Cyclohexene-1-carboxylic acid has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including esters, amides, and anhydrides.
Biodegradation Studies: The compound is used in studies related to the anaerobic decomposition of benzoic acid by methanogenic consortia.
Pharmaceutical Research: It is employed in the synthesis of potential pharmaceutical agents and bioactive molecules.
作用机制
Target of Action
1-Cyclohexene-1-carboxylic acid is a chemical compound with the formula C7H10O2 . The primary targets of this compound are not well-defined in the literature. It’s important to note that the specific targets can vary depending on the biological system or environment in which the compound is introduced.
Mode of Action
It’s known to be an intermediate in the anaerobic decomposition of benzoic acid by a methanogenic consortium . This suggests that it may interact with enzymes or other molecules involved in this biochemical process.
Biochemical Pathways
1-Cyclohexene-1-carboxylic acid is involved in the anaerobic decomposition of benzoic acid This process is part of a larger biochemical pathway where benzoic acid is broken down under anaerobic conditions by a consortium of methanogenic microorganisms
Pharmacokinetics
Its molecular weight of 1261531 suggests that it may have good bioavailability due to its relatively small size.
Result of Action
As an intermediate in the anaerobic decomposition of benzoic acid, it may play a role in energy production or other metabolic processes in methanogenic microorganisms .
Action Environment
The action of 1-Cyclohexene-1-carboxylic acid is influenced by environmental factors such as the presence of oxygen. It is involved in anaerobic processes, suggesting that it is more active in environments with low oxygen levels
生化分析
Biochemical Properties
1-Cyclohexene-1-carboxylic acid plays a significant role in biochemical reactions, particularly in the anaerobic decomposition pathways. It interacts with enzymes and proteins involved in the breakdown of aromatic compounds. For instance, it has been identified as an intermediate during the anaerobic decomposition of benzoic acid by methanogenic consortia . The interactions between 1-Cyclohexene-1-carboxylic acid and these enzymes facilitate the conversion of benzoic acid into simpler compounds, which are then further metabolized by the microbial community.
Cellular Effects
1-Cyclohexene-1-carboxylic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to interfere with the utilization of other cyclic acids, which suggests that it may play a regulatory role in cellular metabolic pathways . Additionally, its presence can affect the expression of genes involved in the metabolism of aromatic compounds, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 1-Cyclohexene-1-carboxylic acid exerts its effects through binding interactions with specific biomolecules. It acts as an intermediate in the anaerobic decomposition of benzoic acid, where it is converted by enzymes into simpler compounds . This process involves enzyme-mediated reactions that facilitate the breakdown of the cyclic structure of 1-Cyclohexene-1-carboxylic acid, leading to the formation of metabolites that can be further utilized by the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Cyclohexene-1-carboxylic acid can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-Cyclohexene-1-carboxylic acid is relatively stable under anaerobic conditions, but it can undergo degradation over extended periods . This degradation can lead to changes in its biochemical activity and its impact on cellular processes.
Dosage Effects in Animal Models
The effects of 1-Cyclohexene-1-carboxylic acid vary with different dosages in animal models. At lower doses, it may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Studies have indicated that there may be threshold effects, where the compound exhibits significant biochemical activity only above certain concentrations . High doses of 1-Cyclohexene-1-carboxylic acid can potentially disrupt cellular metabolism and lead to adverse physiological effects.
Metabolic Pathways
1-Cyclohexene-1-carboxylic acid is involved in metabolic pathways related to the anaerobic decomposition of aromatic compounds. It serves as an intermediate in the breakdown of benzoic acid by methanogenic consortia . The enzymes involved in this pathway facilitate the conversion of 1-Cyclohexene-1-carboxylic acid into simpler metabolites, which are then further processed by the microbial community.
Transport and Distribution
Within cells and tissues, 1-Cyclohexene-1-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments . The transport mechanisms ensure that the compound reaches its target sites where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of 1-Cyclohexene-1-carboxylic acid is crucial for its activity and function. It is directed to specific compartments or organelles within the cell, where it participates in metabolic reactions. Targeting signals and post-translational modifications may play a role in directing 1-Cyclohexene-1-carboxylic acid to its appropriate subcellular locations .
准备方法
1-Cyclohexene-1-carboxylic acid can be synthesized through several methods:
-
Oxidation of Cyclohexene: : One common method involves the oxidation of cyclohexene using oxidizing agents such as potassium permanganate or hydrogen peroxide in the presence of a catalyst. This reaction typically yields 1-Cyclohexene-1-carboxylic acid as one of the products .
-
Cyclohexanone Derivatives: : Another method involves the reaction of cyclohexanone with reagents like morpholine and p-toluenesulfonic acid in toluene under reflux conditions. This reaction produces 1-Cyclohexene-1-carboxylic acid as an intermediate .
化学反应分析
1-Cyclohexene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form adipic acid, a key intermediate in the production of nylon.
Reduction: The compound can be reduced to cyclohexanecarboxylic acid using reducing agents such as lithium aluminum hydride.
Substitution: It can react with isocyanates via rhodium(III)-catalyzed C–H activation to form cyclic imides.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as rhodium complexes.
相似化合物的比较
1-Cyclohexene-1-carboxylic acid can be compared with other similar compounds:
Cyclohexanecarboxylic Acid: This compound is a saturated analog of 1-Cyclohexene-1-carboxylic acid and is used in the synthesis of caprolactam, a precursor to nylon.
3-Cyclohexene-1-carboxylic Acid: This isomer has the carboxylic acid group attached to the third carbon of the cyclohexene ring and exhibits different reactivity and applications.
1-Cyclopentenecarboxylic Acid: This compound has a similar structure but with a five-membered ring, leading to different chemical properties and uses.
1-Cyclohexene-1-carboxylic acid is unique due to its specific structure and reactivity, making it a valuable intermediate in various chemical and biochemical processes.
属性
IUPAC Name |
cyclohexene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-7(9)6-4-2-1-3-5-6/h4H,1-3,5H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEZJSDUZQOPFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20212981 | |
| Record name | 1-Cyclohexenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20212981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
636-82-8 | |
| Record name | 1-Cyclohexene-1-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=636-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclohexenecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyclohexenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20212981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Cyclohexene-1-carboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-cyclohexene-1-carboxylic acid?
A1: The molecular formula of 1-cyclohexene-1-carboxylic acid is C₇H₈O₃, and its molecular weight is 140.14 g/mol. []
Q2: How does the structure of 1-cyclohexene-1-carboxylic acid influence its hydrogen bonding?
A2: The crystal structure of 1-cyclohexene-1-carboxylic acid reveals an unusual type of hydrogen-bonding catemer. Hydrogen bonds form between the carboxyl hydrogen atom of one molecule and the ketone oxygen atom of a glide-related molecule, resulting in heterochiral chains. []
Q3: Is there any evidence of disorder in the crystal structure of 1-cyclohexene-1-carboxylic acid?
A3: Yes, two of the tetrahedral carbon atoms in the molecule exhibit flexional disorder. This disorder affects three associated hydrogen atoms, leading to close contacts with oxygen atoms of neighboring molecules. []
Q4: Is 1-cyclohexene-1-carboxylic acid found in nature?
A4: Yes, derivatives of 1-cyclohexene-1-carboxylic acid, such as (+)-todomatuic acid and cis-dihydrotodomatuic acid, have been isolated from the wood of Douglas-fir trees. []
Q5: What is the biological significance of (+)-todomatuic acid and cis-dihydrotodomatuic acid?
A5: These compounds, found in their methyl ester forms in nature, act as potential juvenile hormone analogs, exhibiting ovicidal and juvenilizing effects on certain insects. []
Q6: Can 1-cyclohexene-1-carboxylic acid be used to synthesize other important compounds?
A6: Yes, it serves as a starting material for synthesizing pancratistatin, a natural product with potent biological activity. A novel pancratistatin/shikimic acid hybrid analogue, possessing three stereo-defined hydroxyl groups in the C-ring, was synthesized starting from 1-cyclohexene-1-carboxylic acid. []
Q7: What is the role of 1-cyclohexene-1-carboxylic acid in the degradation of n-alkylcyclohexanes by certain bacteria?
A7: In the degradation pathway of n-alkylcyclohexanes, 1-cyclohexene-1-carboxylic acid is generated as an intermediate. It is further metabolized to benzoic acid by the bacteria. []
Q8: How does the utilization of hydroaromatic compounds by Ilyobacter insuetus sp. nov. differ from the classical pathway?
A8: Ilyobacter insuetus sp. nov., which utilizes 1-cyclohexene-1-carboxylic acid (shikimic acid) as a sole carbon source, degrades hydroaromatics without involving aromatic intermediates, unlike the classical aerobic pathway. []
Q9: Does Propionivibrio limicola sp. nov. utilize a similar pathway to Ilyobacter insuetus sp. nov. for degrading hydroaromatic compounds?
A9: Yes, Propionivibrio limicola sp. nov. also degrades hydroaromatic compounds like 1-cyclohexene-1-carboxylic acid (shikimic acid) without producing aromatic intermediates as end products. []
Q10: Can 1-cyclohexene-1-carboxylic acid be synthesized in the laboratory?
A10: Yes, it can be synthesized from various starting materials, including t-butylcyclohexanols and 2-(1-methylcyclohexyl)-2-propanol via the Koch-Haaf carboxylation reaction. []
Q11: What is a notable side product formed during the synthesis of 1-cyclohexene-1-carboxylic acid from t-butylcyclohexanols?
A11: 2-Methyl-2-(1-methylcyclohexyl)propionic acid is identified as a significant side product in this reaction. []
Q12: How does the choice of catalyst affect the hydrogenation of t-butylbenzoic acids to their respective 1-cyclohexene-1-carboxylic acid derivatives?
A12: Palladium catalysts tend to predominantly yield the most stable isomer, while other transition metal catalysts like platinum, rhodium, and ruthenium produce a mixture of isomers. []
Q13: What is the significance of 6-t-butyl-1-cyclohexene-1-carboxylic acid in the synthesis of trans-2-t-butylcyclohexanecarboxylic acid?
A13: During the rhodium-catalyzed hydrogenation of 2-t-butylbenzoic acid, desorbed 6-t-butyl-1-cyclohexene-1-carboxylic acid serves as the primary precursor for the formation of trans-2-t-butylcyclohexanecarboxylic acid. []
Q14: How does the fragmentation pattern in the mass spectra of cis-3- and cis-4-t-butylcyclohexanecarboxylic acids differ from their trans isomers?
A14: The mass spectral analysis reveals a distinctive fragmentation pattern for cis-3- and cis-4-t-butylcyclohexanecarboxylic acids compared to their trans counterparts, providing insights into their structural differences. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
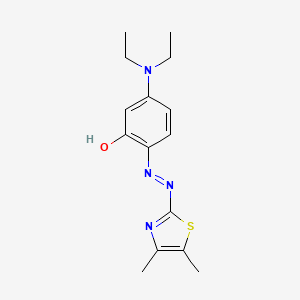
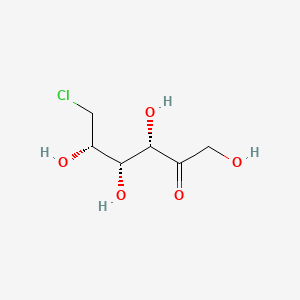
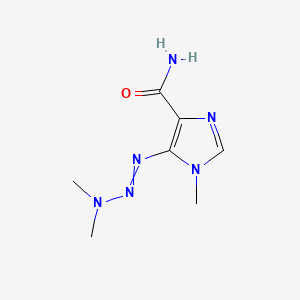
![[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(2-bicyclo[2.2.2]oct-5-enyl)methanone;hydrochloride](/img/structure/B1209344.png)

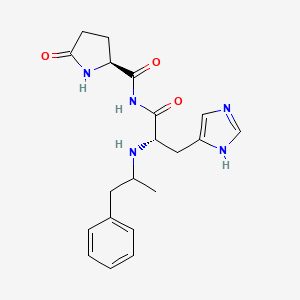

![2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl)oxy]ethyl methacrylate](/img/structure/B1209350.png)
